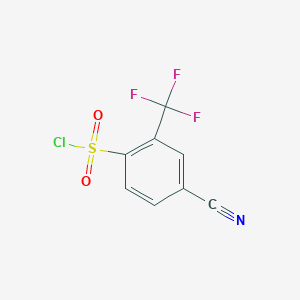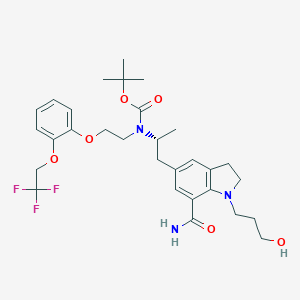
N-tert-Butyloxycarbonyl Silodosin
Overview
Description
N-tert-Butyloxycarbonyl Silodosin is a derivative of Silodosin, an α1a-adrenoceptor antagonist used primarily in the treatment of benign prostatic hyperplasia. The addition of the N-tert-Butyloxycarbonyl group serves as a protective group for the amine functionality, enhancing the compound’s stability and facilitating its use in various synthetic applications.
Mechanism of Action
Target of Action
N-tert-Butyloxycarbonyl Silodosin is a compound that is used in various chemical reactions
Mode of Action
The mode of action of this compound involves the deprotection of the N-Boc group from a structurally diverse set of compounds . This process is facilitated by using oxalyl chloride in methanol . The reactions take place under room temperature conditions for 1–4 hours with yields up to 90% . The electrophilic character of oxalyl chloride is postulated for this deprotection strategy .
Biochemical Pathways
The compound is involved in the deprotection of the N-Boc group, which is a key functionality present in several compounds such as natural products, amino acids, and peptides . This suggests that it may influence the biochemical pathways associated with these compounds.
Result of Action
The result of the action of this compound is the selective deprotection of the N-Boc group from a structurally diverse set of compounds . This process results in the formation of deprotected tert-butyl carbamates . .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of other chemical agents . For instance, the deprotection reactions take place under room temperature conditions . Additionally, the presence of oxalyl chloride in methanol facilitates the deprotection process . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyloxycarbonyl Silodosin typically involves the protection of the amine group in Silodosin using di-tert-butyl dicarbonate. This reaction is carried out under basic conditions, often using sodium hydroxide or 4-dimethylaminopyridine as a base. The reaction is usually performed in an organic solvent such as acetonitrile or tetrahydrofuran at ambient temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
N-tert-Butyloxycarbonyl Silodosin undergoes several types of chemical reactions, including:
Deprotection Reactions: The removal of the N-tert-Butyloxycarbonyl group is a common reaction, typically achieved using strong acids such as trifluoroacetic acid or hydrochloric acid in organic solvents.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the protected amine group is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol are commonly used for deprotection.
Major Products Formed
The major products formed from these reactions include the deprotected Silodosin and various substituted derivatives, depending on the nucleophiles used in the substitution reactions .
Scientific Research Applications
N-tert-Butyloxycarbonyl Silodosin has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
N-tert-Butyloxycarbonyl Tamsulosin: Another α1a-adrenoceptor antagonist with a similar protective group.
N-tert-Butyloxycarbonyl Alfuzosin: Used in the treatment of benign prostatic hyperplasia with a similar protective group.
Uniqueness
N-tert-Butyloxycarbonyl Silodosin is unique due to its high selectivity for α1a-adrenoceptors, which minimizes side effects compared to other α1-adrenoceptor antagonists. The presence of the N-tert-Butyloxycarbonyl group enhances its stability and facilitates its use in synthetic applications .
Properties
IUPAC Name |
tert-butyl N-[(2R)-1-[7-carbamoyl-1-(3-hydroxypropyl)-2,3-dihydroindol-5-yl]propan-2-yl]-N-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H40F3N3O6/c1-20(16-21-17-22-10-12-35(11-7-14-37)26(22)23(18-21)27(34)38)36(28(39)42-29(2,3)4)13-15-40-24-8-5-6-9-25(24)41-19-30(31,32)33/h5-6,8-9,17-18,20,37H,7,10-16,19H2,1-4H3,(H2,34,38)/t20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOPCPLUGJAGRLM-HXUWFJFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCO)N(CCOC3=CC=CC=C3OCC(F)(F)F)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCO)N(CCOC3=CC=CC=C3OCC(F)(F)F)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40F3N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
595.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


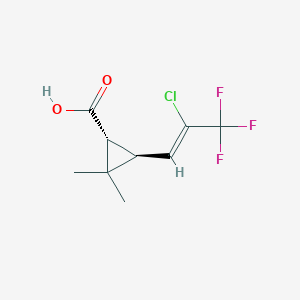
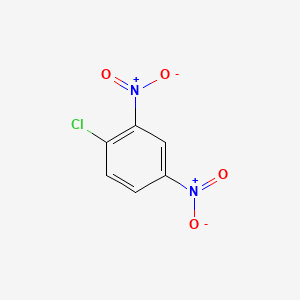
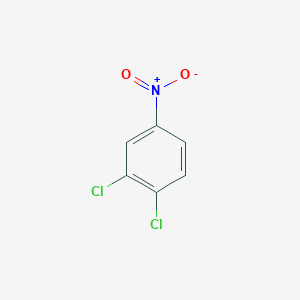

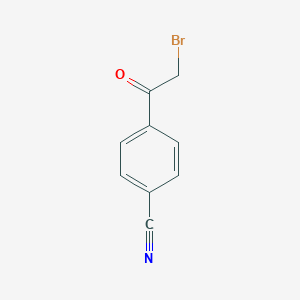
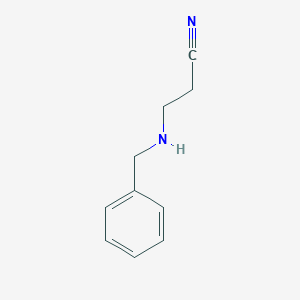
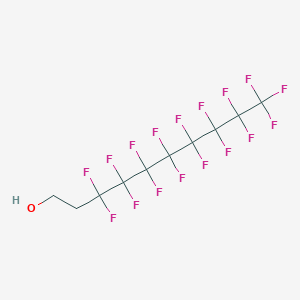
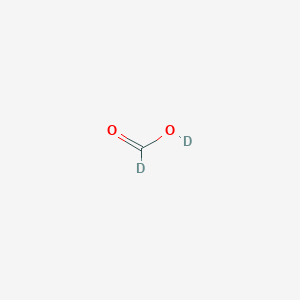
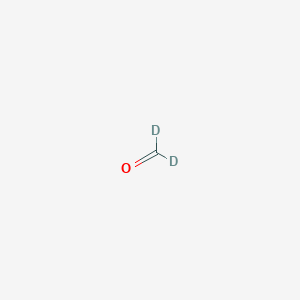

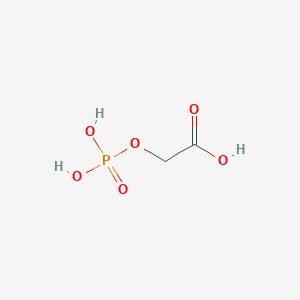
![(R)-3-[[N-(1-Hydroxymethyl-2-phenylethyl)amino]methyl]-4-nitrobenzenecarbonitrile](/img/structure/B32701.png)

